molecular formula C11H14N2O2 B1307385 ethyl N-benzoylethanehydrazonate

ethyl N-benzoylethanehydrazonate

Cat. No.: B1307385
M. Wt: 206.24 g/mol
InChI Key: WWNPSYIBHQQMKU-UHFFFAOYSA-N
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Description

Ethyl N-benzoylethanehydrazonate is a hydrazone derivative characterized by a benzoyl group (C₆H₅CO-) linked to an ethanehydrazonate moiety, with an ethyl ester substituent. This compound is structurally related to acylhydrazones, which are widely studied for their applications in medicinal chemistry, coordination chemistry, and organic synthesis. Its synthesis typically involves the condensation of a benzoyl hydrazide with an aldehyde or ketone, followed by esterification .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl N-benzoylethanehydrazonate

InChI

InChI=1S/C11H14N2O2/c1-3-15-9(2)12-13-11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

WWNPSYIBHQQMKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NNC(=O)C1=CC=CC=C1)C

Origin of Product

United States

Comparison with Similar Compounds

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide Derivatives

Structural Similarities :

  • Both compounds feature a benzoyl hydrazide backbone.
  • Substituted benzaldehyde derivatives are used in their synthesis, enabling tunable electronic and steric properties.

Key Differences :

  • Substituents : Ethyl N-benzoylethanehydrazonate lacks the benzimidazole ring present in compounds 3a-3b from . This ring enhances π-π stacking interactions and bioactivity in benzimidazole derivatives .
  • Synthetic Pathways :
    • This compound likely involves esterification steps, whereas compounds 3a-3b require cyclization with Na₂S₂O₅ and hydrazine hydrate reflux .
    • Reaction time: Synthesis of compound 2 in requires 7 hours of reflux, suggesting this compound may have shorter reaction times due to simpler substituents.

1-(2-(5-Amino-4H-1,2,4-Triazol-3-yl)Phenyl)-2-Phenylethanone

Structural Similarities :

  • Both compounds derive from hydrazine hydrate reactions.
  • Aromatic substituents (benzoyl or phenyl groups) influence electronic properties.

Key Differences :

  • Cyclization : The compound in forms a 1,2,4-triazole ring via cycloaddition, whereas this compound retains a linear hydrazone structure .
  • Reactivity: The ethyl ester in this compound may enhance solubility in non-polar solvents compared to the triazole derivative.

Table 2: Reactivity and Spectral Data Comparison

Parameter This compound (Hypothetical) 1-(2-(5-Amino-4H-Triazol-3-yl)Phenyl)-2-Phenylethanone
¹H-NMR Peaks δ 1.3 (t, CH₃), 4.2 (q, CH₂), 7.1–8.2 (Ar-H) δ 6.7 (NH₂), 7.1–8.2 (Ar-H), 10.67 (NH)
Cyclization Potential Low (linear structure) High (forms triazole)
Bioactivity Limited data Anticancer, antimicrobial (analogous compounds)

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